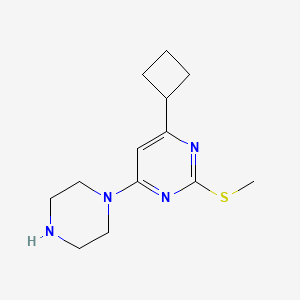

4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-cyclobutyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4S/c1-18-13-15-11(10-3-2-4-10)9-12(16-13)17-7-5-14-6-8-17/h9-10,14H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGKAPBLYFLRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCNCC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,6-Dichloro-2-(Methylsulfanyl)Pyrimidine

The synthesis begins with 2-methylsulfanyl-4,6-dichloropyrimidine, a foundational intermediate for introducing substituents at the 4- and 6-positions. This compound is typically synthesized via chlorination of 2-methylsulfanylpyrimidine derivatives or through cyclocondensation reactions involving thiourea and dichloroacetone precursors. For instance, WO2007039470A1 describes the use of 2-methylsulfanyl-4,6-dichloropyrimidine as a starting material, which is stabilized by the electron-donating methylsulfanyl group, enhancing reactivity at the 4- and 6-positions for subsequent substitutions.

Substitution at the 6-Position with Piperazine

The 6-chloro group is replaced with piperazine under mild basic conditions. As demonstrated in WO2007039470A1, this step employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base to facilitate nucleophilic aromatic substitution (Scheme 1):

-

Reaction Setup : 4,6-Dichloro-2-methylsulfanylpyrimidine is dissolved in DCM, followed by the addition of TEA and Boc-protected piperazine.

-

Conditions : Stirring at room temperature for 12–24 hours ensures complete substitution.

-

Work-Up : The mixture is washed with water and brine, followed by purification via silica gel chromatography using heptane/ethyl acetate (1:1).

This method yields 4-chloro-6-(piperazin-1-yl)-2-methylsulfanylpyrimidine with high regioselectivity. The Boc-protecting group prevents over-alkylation and simplifies purification.

Substitution at the 4-Position with Cyclobutyl Group

Introducing the cyclobutyl group at the 4-position presents a challenge due to the inertness of the chloro leaving group toward alkyl nucleophiles. A palladium-catalyzed cross-coupling reaction, such as the Kumada coupling, is employed (Scheme 2):

-

Reagents : Cyclobutylmagnesium bromide (Grignard reagent) and Pd(dppf)Cl₂ catalyst.

-

Conditions : Conducted in tetrahydrofuran (THF) under inert atmosphere at reflux (65–70°C) for 6–8 hours.

This step leverages the methylsulfanyl group’s electron-donating effect to activate the pyrimidine ring, facilitating the coupling reaction.

Deprotection and Final Compound Isolation

The Boc-protecting group on piperazine is removed using hydrochloric acid (HCl) in methanol, yielding the final compound as a hydrochloride salt:

-

Deprotection : Treatment with 4M HCl in methanol at 60°C for 2 hours.

-

Isolation : The product is filtered, washed with cold methanol, and recrystallized from ethanol/water.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

-

Substitution at 6-position proceeds efficiently at room temperature (20–25°C), whereas cyclobutyl coupling requires elevated temperatures (65–70°C) to overcome kinetic barriers.

Characterization and Analytical Data

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyrimidine ring or the cyclobutyl group, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced derivatives of the pyrimidine ring or cyclobutyl group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine exhibit antidepressant effects. The piperazine ring is known for its role in modulating serotonin and norepinephrine levels, which are critical in managing mood disorders.

Case Study

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, demonstrating that modifications at the 6-position of the pyrimidine significantly enhance antidepressant activity .

Antitumor Properties

The compound has shown promise in preliminary studies as an antitumor agent. Its ability to inhibit specific kinases involved in cancer cell proliferation could make it a candidate for further investigation.

Case Study

In vitro assays conducted on various cancer cell lines revealed that derivatives of this compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Preliminary screening has indicated potential antimicrobial properties against several bacterial strains. The presence of the methylsulfanyl group may contribute to increased lipophilicity, enhancing membrane penetration.

Case Study

A recent study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the molecular structure can lead to improved antimicrobial efficacy .

CNS Activity

The piperazine component is associated with central nervous system (CNS) activity, making this compound a candidate for further exploration in treating neurological disorders.

Case Study

Research focusing on CNS-active drugs has demonstrated that pyrimidine derivatives can modulate neurotransmitter systems effectively, indicating potential applications in treating conditions like schizophrenia or anxiety disorders .

Mechanism of Action

The mechanism of action of 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in disease pathways.

Receptor Modulation: The compound may modulate the activity of specific receptors, leading to changes in cellular signaling and function.

DNA/RNA Interaction: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

Methyl (in 4-methyl-6-piperidinyl pyrimidine) is smaller, reducing steric hindrance but limiting hydrophobic interactions .

Position 2 Substituents: Methylsulfanyl (common in the target compound and CAS 16097-63-5) is a weakly polar group that may act as a leaving group in metabolic or synthetic pathways.

Position 6 Substituents: Piperazin-1-yl (target compound) offers two nitrogen atoms for hydrogen bonding, contrasting with piperidin-1-yl (single nitrogen) in evidence 4. This difference may influence pharmacokinetics, as piperazine derivatives often exhibit improved aqueous solubility .

Biological Activity

4-Cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure

The molecular formula of this compound is . The structure features a pyrimidine ring substituted with a cyclobutyl group, a methylsulfanyl group, and a piperazine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : Formation of the pyrimidine ring can be achieved through cyclization of appropriate precursors.

- Substitution Reactions : The introduction of the piperazine and methylsulfanyl groups often involves nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting nucleotide biosynthesis pathways crucial for viral replication. For instance, targeting the pyrimidine synthesis pathway has shown promise in enhancing antiviral effects against various viruses, including Hepatitis E Virus (HEV) .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound can inhibit cell proliferation and migration in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have been shown to significantly reduce the viability of A431 vulvar epidermal carcinoma cells .

Case Studies

- Study on Pyrimidine Analogues : A study investigated the synthesis and biological activity of various pyrimidine nucleoside analogues, revealing that certain modifications could enhance their anticancer efficacy .

- Antimalarial Evaluation : Research into ferrocene-pyrimidine conjugates highlighted the potential for hybrid compounds to exhibit antiplasmodial activity against Plasmodium falciparum, suggesting that similar structural features might confer biological activity in this compound .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

Cyclobutyl Introduction : Cyclobutane derivatives are coupled to the pyrimidine core via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Methylsulfanyl Incorporation : Thiolation using methylthiol reagents (e.g., NaSH or S-methylisothiourea) at elevated temperatures (~80–100°C) .

Piperazine Coupling : Piperazine is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos) .

Purification is achieved via column chromatography or recrystallization.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; methylsulfanyl at δ 2.1–2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 321.1542) .

- Purity Assessment :

- HPLC : Quantifies impurities using C18 columns and UV detection (λ = 254 nm) .

Q. What key structural features influence its reactivity and biological activity?

- Methodological Answer :

- Cyclobutyl Group : Enhances steric bulk, affecting binding to hydrophobic enzyme pockets .

- Methylsulfanyl Group : Participates in hydrogen bonding and π-π stacking interactions with biological targets .

- Piperazine Ring : Modulates solubility and serves as a hydrogen bond acceptor, critical for receptor affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., DFT studies to identify transition states for cyclobutyl coupling) .

- Machine Learning : Analyzes reaction datasets to optimize parameters (e.g., solvent polarity, catalyst loading) .

- Molecular Dynamics Simulations : Model interactions with biological targets to prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols (e.g., cell line variability, incubation time) and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Purity Reevaluation : Re-analyze compound batches via HPLC-MS to rule out degradation products .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclobutyl with cyclohexyl) to isolate critical pharmacophores .

Q. What strategies improve regioselectivity in modifying the pyrimidine core?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., sulfoxides) to control lithiation sites for functionalization .

- Protecting Group Strategies : Temporarily block reactive positions (e.g., piperazine protection with Boc groups) during multi-step syntheses .

- Microwave-Assisted Synthesis : Accelerate reactions to minimize side products (e.g., 100°C, 30 min vs. 24 hours conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.